molecular formula C23H20Cl2N4O3S B11643265 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

Cat. No.: B11643265
M. Wt: 503.4 g/mol
InChI Key: HKBCILHIHAHLJZ-UHFFFAOYSA-N
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Description

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a phthalazin-1-yl group, a dichlorophenyl group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C23H20Cl2N4O3S

Molecular Weight

503.4 g/mol

IUPAC Name

5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C23H20Cl2N4O3S/c1-14-6-7-15(12-21(14)33(31,32)26-10-11-30)22-17-4-2-3-5-18(17)23(29-28-22)27-16-8-9-19(24)20(25)13-16/h2-9,12-13,26,30H,10-11H2,1H3,(H,27,29)

InChI Key

HKBCILHIHAHLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)NCCO

Origin of Product

United States

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